Tris(4-aminophenyl)methanol
Overview
Description
Tris(4-aminophenyl)methanol: is an organic compound with the molecular formula C19H19N3O and a molecular weight of 305.37 g/mol . It is a triamino-triphenylmethane derivative, known for its use as a fluorescent dye and in the preparation of Schiff reagent . This compound is characterized by the presence of three amino groups attached to a central triphenylmethane structure, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-aminophenyl)methanol typically involves the reduction of Tris(4-nitrophenyl)methanol. The process begins with the nucleophilic substitution reaction of 4-nitroaniline with 4-fluoronitrobenzene in the presence of potassium carbonate, yielding Tris(4-nitrophenyl)amine. This intermediate is then reduced using hydrazine monohydrate catalyzed by palladium on carbon (Pd/C) to produce this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale reduction reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: Tris(4-aminophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound itself is typically synthesized through reduction reactions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine monohydrate and palladium on carbon (Pd/C) are used for reduction.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Tris(4-nitrophenyl)methanol.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Tris(4-aminophenyl)methanol is used as a precursor in the synthesis of organic compounds and materials. It serves as a building block for the preparation of Schiff bases and other derivatives .
Biology and Medicine: In biological research, this compound is employed as a fluorescent dye for staining and imaging applications. Its ability to form Schiff bases makes it useful in the detection of aldehydes and ketones in biological samples .
Industry: The compound is used in the production of dyes and pigments. Its fluorescent properties make it valuable in the development of optical materials and sensors .
Mechanism of Action
The mechanism of action of Tris(4-aminophenyl)methanol primarily involves its ability to form Schiff bases with aldehydes and ketones. This reaction occurs through the nucleophilic attack of the amino groups on the carbonyl carbon, resulting in the formation of a double bond between the nitrogen and carbon atoms. This property is exploited in various analytical and imaging techniques .
Comparison with Similar Compounds
Tris(4-aminophenyl)amine: Similar in structure but lacks the hydroxyl group present in Tris(4-aminophenyl)methanol.
Tris(4-nitrophenyl)methanol: An oxidized form of this compound.
Tris(4-azidophenyl)methanol: Contains azide groups instead of amino groups, used in different applications.
Uniqueness: this compound is unique due to its combination of amino and hydroxyl groups, which confer both nucleophilic and electrophilic properties. This dual functionality makes it a versatile compound in synthetic chemistry and analytical applications .
Properties
IUPAC Name |
tris(4-aminophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c20-16-7-1-13(2-8-16)19(23,14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,23H,20-22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVRUAYUNOQMOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N)(C3=CC=C(C=C3)N)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060049 | |
Record name | Benzenemethanol, 4-amino-.alpha.,.alpha.-bis(4-aminophenyl)- | |
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Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [MSDSonline] | |
Record name | Tris(p-aminophenyl)methanol | |
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CAS No. |
467-62-9, 25620-78-4 | |
Record name | Tris(4-aminophenyl)methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=467-62-9 | |
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Record name | Tris(p-aminophenyl)methanol | |
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Record name | Pararosaniline base | |
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Record name | Benzenemethanol, 4-amino-.alpha.,.alpha.-bis(4-aminophenyl)- | |
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Record name | Benzenemethanol, 4-amino-.alpha.,.alpha.-bis(4-aminophenyl)- | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4',4''-triaminotrityl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.724 | |
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Record name | TRIS(P-AMINOPHENYL)METHANOL | |
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Record name | TRIS(P-AMINOPHENYL)METHANOL | |
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Melting Point |
Melting point with decomposition - 205 °C | |
Record name | TRIS(P-AMINOPHENYL)METHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6128 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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